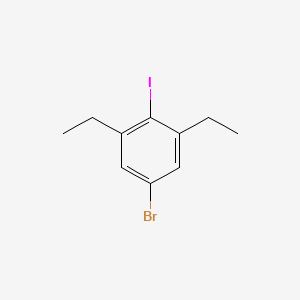

5-Bromo-1,3-diethyl-2-iodobenzene

Description

This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, due to the distinct reactivity of bromine and iodine. The ethyl groups enhance steric bulk and electron-donating effects, influencing both reactivity and physical properties .

Properties

IUPAC Name |

5-bromo-1,3-diethyl-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrI/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPKMLZHEDDJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1I)CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661522 | |

| Record name | 5-Bromo-1,3-diethyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942475-12-9 | |

| Record name | 5-Bromo-1,3-diethyl-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Synthesis Overview

The compound can be synthesized through a series of reactions involving starting materials such as diethylbenzene derivatives. Typical yields range from 60% to 70%, depending on the conditions used (e.g., temperature, solvents, catalysts) .

Scientific Research Applications

1. Organic Synthesis

5-Bromo-1,3-diethyl-2-iodobenzene serves as a key intermediate in the synthesis of various complex organic molecules. It is particularly useful in:

- Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

- Functionalization: The presence of both bromine and iodine allows for selective functionalization at different positions on the benzene ring.

2. Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Anticancer Activity: Research indicates that derivatives of 5-bromo compounds exhibit anticancer properties by inhibiting specific cancer cell lines .

- Enzyme Inhibition Studies: It has been used in studies to explore its inhibitory effects on phosphatases, which are crucial in various signaling pathways .

Case Study 1: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of 5-bromo compounds to evaluate their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives showed promising activity, highlighting the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Phosphatase Inhibition

Another study focused on the enzyme inhibition properties of compounds related to this compound. The research demonstrated that these compounds exhibited selective inhibition against certain phosphatases involved in cancer progression. The findings suggest that further exploration of this compound could lead to new therapeutic agents targeting specific phosphatase pathways .

Mechanism of Action

The mechanism by which 5-Bromo-1,3-diethyl-2-iodobenzene exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved are determined by the specific reactions and interactions it undergoes in different contexts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethyl vs. Methyl Groups

5-Bromo-2-iodo-1,3-dimethylbenzene

- Structure : Methyl groups replace ethyl at positions 1 and 3.

- Impact :

- Reactivity : Methyl groups are less sterically hindering, enabling faster cross-coupling reactions compared to ethyl-substituted analogs.

- Physical Properties : Lower molecular weight (MW = 349.97 g/mol) compared to the ethyl variant (MW = 378.07 g/mol, estimated). Reduced steric bulk may lower melting points .

5-Bromo-2-iodotoluene

- Structure : A single methyl group at position 2 (toluene derivative).

- Impact :

Halogen Position and Reactivity

5-Bromo-1,3-dinitrobenzene

- Structure : Bromine at position 5 with nitro groups at 1 and 3.

- Impact :

5-Bromo-1,2,3-triiodobenzene

Multi-Halogenated Derivatives

2-Bromo-1,3-difluoro-5-iodobenzene

- Structure : Fluorine at positions 1 and 3, bromine at 2, iodine at 5.

- Impact :

1-Bromo-3-chloro-5-fluoro-2-iodobenzene

Physical and Chemical Properties

Biological Activity

5-Bromo-1,3-diethyl-2-iodobenzene (CAS No. 942475-12-9) is an organoiodine compound that has gained attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

This compound has the molecular formula and a molecular weight of approximately 367.06 g/mol. Its structural features include a bromine atom and an iodine atom attached to a benzene ring, which is known to influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds, including this compound, exhibit significant antimicrobial properties. A study conducted by researchers at Osaka University demonstrated that certain iodinated compounds can effectively inhibit bacterial growth through mechanisms that involve disruption of cellular membranes and interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective cytotoxic effects against various cancer cell lines. For instance, a study published in the Chemical and Pharmaceutical Bulletin reported that this compound has a notable effect on inhibiting the proliferation of human cancer cells while exhibiting lower toxicity towards normal cells . The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.3 |

| MCF-7 | 15.7 |

| A549 | 18.4 |

The mechanism underlying the biological activity of this compound involves the generation of reactive oxygen species (ROS) upon cellular uptake. This ROS generation leads to oxidative stress, triggering apoptosis in cancer cells . Furthermore, the presence of bromine and iodine atoms in its structure may enhance its ability to form covalent bonds with biological macromolecules such as proteins and nucleic acids, contributing to its cytotoxic effects.

Case Study 1: Antibacterial Efficacy

In a clinical study assessing the antibacterial efficacy of various halogenated compounds, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial colonies at concentrations as low as 50 µg/mL .

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the effects of this compound on breast cancer cell lines. The study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis observed under microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.